2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol
Description
The compound 2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol features a rigid 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold substituted at the 2-position with a 2-(trifluoromethyl)phenyl methylidene group and a hydroxyl group at the 3-position. The compound’s stereochemistry (Z-configuration) and bicyclic structure confer conformational stability, which is critical for receptor binding in pharmacological contexts .
Properties
Molecular Formula |
C15H16F3NO |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)12-4-2-1-3-11(12)9-13-14(20)10-5-7-19(13)8-6-10/h1-4,9-10,14,20H,5-8H2 |
InChI Key |
CIEXTPNCVAHLEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=C3C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with 1-azabicyclo[2.2.2]octan-3-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at a controlled temperature. The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to achieve consistent quality and high throughput. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Potential Therapeutic Applications
The compound's unique properties suggest several potential applications in medicinal chemistry:
-
Drug Development :
- The bicyclic structure is known to interact with various biological targets, making it a candidate for developing new drugs that mimic natural alkaloids.
- The trifluoromethyl group may improve the pharmacokinetic profile of derivatives, enhancing their effectiveness as drugs.
-
Antimicrobial Activity :
- Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .
- For instance, derivatives of related compounds have shown promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound may also possess similar properties.
-
Anticancer Potential :
- Research into structurally related compounds has demonstrated anticancer activity against various cell lines, indicating that 2-{[2-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol could be investigated for similar effects .
- The ability to modify the compound's structure can lead to derivatives with enhanced anticancer properties.
Synthesis and Modification
The synthesis of this compound can be achieved through several methods, allowing for the introduction of various functional groups to enhance biological activity:
- Synthetic Methods :
- Various synthetic routes can be employed to create derivatives with modified biological activities.
- These methods include condensation reactions and cyclization processes that allow for controlled synthesis while modifying other functional groups.
Comparative Analysis with Related Compounds
Understanding how this compound compares with structurally similar molecules can provide insights into its unique properties and potential applications:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-Azabicyclo[3.3.0]octane | Structure | Larger bicyclic system; potential for different receptor interactions |
| N-{[4-(Trifluoromethyl)phenyl]methyl}-1-azabicyclo[3.3.0]octane | Structure | Enhanced lipophilicity due to trifluoromethyl group |
| 1-Azabicyclo[4.4.0]decane | Structure | Different bicyclic system; may exhibit distinct pharmacological profiles |
Mechanism of Action
The mechanism of action of 2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The azabicyclo structure provides stability and rigidity, which can influence the compound’s binding affinity and selectivity towards specific receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The quinuclidine core is a common motif in bioactive molecules. Key analogues and their substituent variations include:
*Calculated based on formula C₁₅H₁₆F₃NO.
Key Observations:
- Electron-Withdrawing Groups (–CF₃, –Cl): The target compound’s 2-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic resistance compared to thienyl or pyridinyl analogues .
- Hydroxyl vs. Ketone: The 3-OH group in the target compound enables hydrogen bonding, critical for receptor interactions, whereas ketone derivatives (e.g., ) may exhibit reduced polarity and altered pharmacokinetics.
- Aromatic vs.
Physicochemical Properties
- Solubility: The target compound’s –CF₃ group increases hydrophobicity (logP ~2.5–3.0*), whereas pyridinyl () and dimethoxyphenyl () analogues are more polar.
- Melting Points: Crystalline derivatives like the thienyl compound () exhibit defined melting points due to stable packing, while ketone analogues () may have lower melting points.
- Stability: The Z-configuration is conserved across analogues, minimizing steric strain .
*Estimated via computational models.
Biological Activity
The compound 2-{[2-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-ol , also known by its chemical formula , has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula :
- Molecular Weight : 283.289 g/mol
- CAS Number : 477848-11-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the modulation of neurotransmitter systems and potential anti-cancer properties. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and receptor binding.
1. Neuropharmacological Effects
Recent studies have indicated that compounds related to the azabicyclo[2.2.2]octane framework exhibit significant neuropharmacological effects, particularly as selective inhibitors of γ-secretase, an enzyme involved in the processing of amyloid precursor protein (APP). These inhibitors have implications for Alzheimer's disease treatment by modulating amyloid-beta levels.
2. Anticancer Activity
Research has shown that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that a related azabicyclo compound significantly reduced tumor growth in xenograft models by targeting specific oncogenic pathways.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the bicyclic structure significantly influence biological activity:
- Trifluoromethyl Substitution : Enhances potency and selectivity towards specific receptors.
- Hydroxyl Group Positioning : The positioning of the hydroxyl group affects solubility and receptor affinity.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Neuropharmacological | Inhibition of γ-secretase | |
| Anticancer | Tumor growth inhibition | |
| Cytotoxicity | Low cytotoxicity observed |
Case Study 1: Alzheimer's Disease
In a study published in PubMed, researchers synthesized several γ-secretase inhibitors based on the azabicyclo[2.2.2]octane structure, including our compound of interest. These compounds were assessed for their ability to reduce amyloid-beta production in vitro and demonstrated promising results in animal models, suggesting potential therapeutic applications for Alzheimer’s disease .
Case Study 2: Cancer Treatment
Another investigation focused on the anticancer properties of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with further analysis revealing that the compound induced apoptosis through the activation of caspase pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
